molecular formula C11H11NO2 B1649744 N-(3-Acetylphenyl)prop-2-enamide CAS No. 104373-97-9

N-(3-Acetylphenyl)prop-2-enamide

Cat. No.: B1649744
CAS No.: 104373-97-9
M. Wt: 189.21 g/mol
InChI Key: OVTGXPUNTKWYLL-UHFFFAOYSA-N
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Description

N-(3-Acetylphenyl)prop-2-enamide is a synthetic organic compound featuring an acrylamide backbone linked to a meta-substituted acetylphenyl group. This structure classifies it as an enaminone derivative, a valuable scaffold in medicinal and synthetic chemistry. Enaminones are versatile intermediates known for their role in constructing nitrogen-containing heterocycles, which are core structures in numerous pharmaceuticals and biologically active molecules . Compounds with this core structure are frequently investigated as key synthetic precursors. Research into similar anilide and enaminone derivatives highlights their application in developing novel quinolin-4-one-based therapeutic agents . Quinolin-4-ones are a significant class of heterocycles with a broad spectrum of documented biological activities, including antibacterial, antifungal, and particularly, antiproliferative effects against various cancer cell lines . The prop-2-enamide (acrylamide) moiety and the acetyl functional group in this compound provide reactive sites for further chemical modification, making it a potential building block for constructing more complex molecules for drug discovery and material science research. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the Safety Data Sheet (SDS) and adhere to all relevant safety protocols for handling chemical substances.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-acetylphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-3-11(14)12-10-6-4-5-9(7-10)8(2)13/h3-7H,1H2,2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVTGXPUNTKWYLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60547668
Record name N-(3-Acetylphenyl)prop-2-enamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104373-97-9
Record name N-(3-Acetylphenyl)-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104373-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Acetylphenyl)prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60547668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of N Arylacrylamides in Advanced Organic Synthesis

N-arylacrylamides, the structural family to which N-(3-Acetylphenyl)prop-2-enamide belongs, are highly valued building blocks in organic synthesis. Their intrinsic chemical functionalities—a nucleophilic nitrogen, an electrophilic carbonyl group, and a reactive alkene—allow for a diverse range of chemical transformations. A primary area of their application is in the construction of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and natural products.

Recent research has heavily focused on the cyclization reactions of N-arylacrylamides to create complex molecular architectures. organic-chemistry.orgthieme-connect.com These reactions often proceed through radical-mediated pathways, providing efficient routes to valuable heterocyclic cores. thieme-connect.com Tandem radical cyclization, for instance, has emerged as a powerful strategy for synthesizing 3,3-disubstituted oxindoles, an important motif in biologically active molecules. thieme-connect.com

Furthermore, the field of photoredox catalysis has opened new, environmentally friendly avenues for N-arylacrylamide transformations. organic-chemistry.org Visible-light-induced cyclization methods have been developed to synthesize dihydroquinolinones from N-arylacrylamides without the need for metal catalysts or chemical additives. organic-chemistry.org These reactions are often highly selective and tolerate a wide variety of functional groups, highlighting the robustness and utility of N-arylacrylamides as synthetic precursors. organic-chemistry.org The acetyl group on the phenyl ring of this compound offers an additional synthetic handle for further molecular elaboration, enhancing its potential in the synthesis of diverse compound libraries.

Reaction Type Reactant Class Key Products Significance
Tandem Radical CyclizationN-Arylacrylamides3,3-Disubstituted OxindolesAccess to biologically important heterocyclic scaffolds. thieme-connect.com
Photoredox CyclizationN-ArylacrylamidesDihydroquinolinonesMetal-free, mild, and selective synthesis of diverse heterocycles. organic-chemistry.org
Radical Arylsulfenylation/CyclizationN-Arylacrylamides3-(Sulfenylmethyl)oxindolesNovel method for selective synthesis of functionalized oxindoles. acs.org
Oxidative Cascade CyclizationN-(o-cyanobiaryl)acrylamidesAzide-substituted PyridophenanthridinesEfficient construction of complex, fused azaheterocycles. rsc.org

Academic Context of Acetylphenyl Amide Derivatives in Chemical Research

The acetylphenyl amide moiety is a recurring structural theme in medicinal chemistry, recognized for its role as a versatile scaffold in the design of new therapeutic agents. Researchers frequently utilize this core structure to explore structure-activity relationships and develop compounds with targeted biological activities.

Recent studies have demonstrated the utility of acetylphenyl amide derivatives in the development of novel anticancer agents. For example, a series of functionalized imidazole (B134444) derivatives bearing a 4-acetophenone moiety were synthesized and evaluated for their ability to inhibit the growth and migration of cancer cells. nih.govresearchgate.net In this research, compounds derived from 1-(4-aminophenyl)ethan-1-one (a constitutional isomer of the aminophenone required for N-(3-Acetylphenyl)prop-2-enamide) showed promising cytotoxicity against breast carcinoma, prostate carcinoma, and glioblastoma cell lines. nih.govresearchgate.net

The synthesis of these derivatives often starts with a reaction between an aminophenyl ethanone (B97240) and an α-haloketone, followed by further chemical transformations to build the final heterocyclic system. nih.gov This highlights the role of acetylphenyl amides as key intermediates in multi-step synthetic sequences aimed at producing biologically active molecules. The presence of the acetyl group provides a reactive site for such elaborations, making it a valuable feature for generating chemical diversity. nih.gov

Derivative Class Starting Material Biological Target/Activity Research Focus
Imidazole Derivatives1-(4-Aminophenyl)ethan-1-oneAnticancer (Breast, Prostate, Glioblastoma)Synthesis of novel agents targeting cancer cell growth and migration. nih.govresearchgate.net
Pyrazole-Thiophene Amides5-Bromothiophene carboxylic acidNot specifiedDevelopment of new catalytic methodologies for amide synthesis. mdpi.com

Research Trajectories for α,β Unsaturated Carbonyl Systems with Aromatic Amide Linkages

The α,β-unsaturated amide system, particularly when linked to an aromatic ring, is a privileged structure in chemical and biological research. This motif is found in numerous natural products and is a key pharmacophore in many drug discovery programs. researchgate.net The conjugated system is a Michael acceptor, enabling covalent interactions with biological nucleophiles, a property that can be harnessed for therapeutic benefit. acs.orgnih.gov

A significant research trajectory is the development of novel antifungal agents. acs.orgnih.gov Recently, α,β-unsaturated amide derivatives were designed as metabolically stable bioisosteres of coumarin-based compounds to overcome fungal resistance. acs.orgnih.gov These compounds target lanosterol (B1674476) 14α-demethylase (CYP51), a critical enzyme in fungal cell membrane biosynthesis. acs.orgnih.gov The research demonstrated that these amides not only retained potent antifungal activity against resistant strains but also showed improved metabolic stability, making them promising candidates for further development. acs.orgnih.gov

Another active area of investigation is the synthesis and biological evaluation of α,β-unsaturated amides inspired by natural products. researchgate.net For instance, piperlotines, which are natural products isolated from Piper species, feature an α,β-unsaturated amide moiety and exhibit a range of biological activities, including antibacterial and anti-inflammatory effects. researchgate.net Research in this area focuses on developing efficient and environmentally friendly synthetic methods, such as mechanochemistry, to produce these compounds and explore their therapeutic potential. researchgate.net These research directions underscore the immense potential of compounds like N-(3-Acetylphenyl)prop-2-enamide as platforms for the discovery of new bioactive molecules.

Synthetic Pathways to this compound and Related Compounds

The synthesis of N-arylacrylamides, including the specific compound this compound, is a cornerstone of medicinal chemistry and materials science. These structures are typically assembled through robust amide bond formation reactions. Methodologies range from classical acylation techniques to modern catalytic coupling strategies, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.

Advanced Spectroscopic and Structural Elucidation of N 3 Acetylphenyl Prop 2 Enamide and Its Research Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity and spatial arrangement of atoms can be determined.

The ¹H and ¹³C NMR spectra of N-(3-Acetylphenyl)prop-2-enamide are predicted based on the analysis of structurally similar compounds, including various substituted acrylamide (B121943) and propanamide derivatives. nih.govuobaghdad.edu.iq The spectra provide a map of the proton and carbon environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the different types of protons. The aromatic protons on the 3-acetylphenyl ring typically appear in the downfield region (δ 7.0-8.5 ppm). The vinyl protons of the prop-2-enamide group are also expected in this region, often as a complex set of multiplets due to cis-trans coupling. The amide proton (N-H) usually presents as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The methyl protons of the acetyl group are found in the upfield region (around δ 2.5 ppm).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, two carbonyl carbons (one from the amide and one from the acetyl group) would be observed in the most downfield region of the spectrum (δ 165-200 ppm). The aromatic and vinyl carbons would resonate in the δ 120-140 ppm range. The methyl carbon of the acetyl group would appear significantly upfield.

To illustrate the expected chemical shifts, the following table presents data for a related compound, 3-(4-Acetylphenyl)prop-2-enoic acid, which shares the acetylphenyl and propenoyl moieties.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for the related compound 3-(4-Acetylphenyl)prop-2-enoic acid in DMSO. beilstein-journals.org Note: This data is for a structurally related carboxylic acid, not the target amide.

¹H NMR (DMSO) Chemical Shift (δ ppm) ¹³C NMR (CDCl₃) Chemical Shift (δ ppm)
H (vinyl) 7.84 (d, J=8.4 Hz) C=O (acid) 197.5
H (aromatic) 7.98 (d, J=8.4 Hz) C (aromatic) 159.9
H (vinyl) 2.51 (s) C (vinyl) 142.4
C (aromatic) 135.6
C (aromatic) 131.0
C (aromatic) 129.5
C (aromatic) 128.9
C (vinyl) 128.2
C (aromatic) 126.2
C (aromatic) 125.3
C (aromatic) 114.3
CH₃ (methoxy) 55.4

Data sourced for a related compound as specific data for this compound was not available in the cited literature.

For complex molecules, one-dimensional NMR spectra can be challenging to interpret due to overlapping signals. Two-dimensional (2D) NMR techniques are employed to resolve these ambiguities by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the vinyl protons and between adjacent protons on the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals protons that are close to each other in space, which is crucial for determining stereochemistry and conformation.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular skeleton by connecting different spin systems. For instance, a correlation between the acetyl methyl protons and the acetyl carbonyl carbon would be expected.

The chemical shifts of NMR-active nuclei are sensitive to the local electronic environment. Substituents on the phenyl ring can influence the electron density throughout the molecule, which is reflected in the NMR spectrum. Electron-withdrawing groups, such as the acetyl group, tend to deshield nearby protons and carbons, causing their signals to appear at higher chemical shifts (downfield). Conversely, electron-donating groups would cause an upfield shift.

Correlations can be established between NMR chemical shifts and reactivity parameters, such as Hammett constants. chemicalbook.com For instance, a linear relationship may be observed between the ¹³C chemical shifts of the aromatic carbons and the substituent's electronic parameters. This relationship allows for the prediction of reactivity and electronic properties of new derivatives based on their NMR data. The chemical shifts of the vinyl protons and carbons can also provide insight into the electronic effects transmitted through the amide linkage.

Vibrational Spectroscopy for Functional Group Identification and Molecular Characterization

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic fingerprint that is highly specific to its structure and functional groups.

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The FTIR spectrum of this compound would be expected to show several characteristic absorption bands. The presence of an amide group is typically confirmed by a strong C=O stretching band (Amide I) around 1650-1680 cm⁻¹ and an N-H bending band (Amide II) around 1550 cm⁻¹. The N-H stretching vibration appears as a sharp peak in the region of 3300-3500 cm⁻¹. nih.gov

The acetyl group would also exhibit a strong C=O stretching vibration, typically at a higher frequency than the amide carbonyl, around 1680-1700 cm⁻¹. The conjugated C=C bond of the acrylamide moiety would show a stretching band in the 1600-1650 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C-H bonds of the methyl group appear below 3000 cm⁻¹.

Table 2: Expected FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amide N-H Stretch 3300 - 3500
Aromatic C-H C-H Stretch > 3000
Alkyl C-H C-H Stretch < 3000
Acetyl C=O C=O Stretch 1680 - 1700
Amide C=O (Amide I) C=O Stretch 1650 - 1680
Alkene C=C C=C Stretch 1600 - 1650

These are generalized ranges and the exact positions can vary based on the molecular environment.

Mass Spectrometry for Molecular Mass Verification and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound, the mass spectrum would show a molecular ion peak [M]⁺ corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule can break apart in predictable ways upon ionization. Common fragmentation pathways for amides include cleavage of the C-N bond and the bond alpha to the carbonyl group. For this compound, characteristic fragments would be expected from the loss of the acetyl group (CH₃CO), the entire acryloyl group, or cleavage of the amide bond. The analysis of these fragment ions allows for the confirmation of the different structural units within the molecule. The fragmentation pattern can be influenced by the ionization technique used, such as Electron Ionization (EI) or Electrospray Ionization (ESI). rsc.orgnih.gov

Table 3: List of Compounds Mentioned

Compound Name
This compound
3-(4-Acetylphenyl)prop-2-enoic acid

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a fundamental technique for the precise mass determination and elemental composition confirmation of this compound and its intermediates. Unlike standard mass spectrometry, HRMS provides exact mass measurements with high accuracy, typically to within a few parts per million (ppm), which allows for the unambiguous determination of a compound's elemental formula.

Research Findings:

For a novel compound like this compound, HRMS analysis, often using techniques like electrospray ionization (ESI), is critical for confirming its synthesis. The high resolving power allows for the differentiation between compounds with the same nominal mass but different elemental compositions. For instance, the theoretical exact mass of this compound (C₁₁H₁₁NO₂) can be calculated and compared against the experimentally determined value.

While specific HRMS data for this compound is not widely published, data for analogous structures, such as N-phenylacetamide derivatives, provides a strong proxy for the expected results. For example, the HRMS (ESI) analysis of N-(4-((4-(4-Fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide (A₁) revealed a calculated m/z for [M+H]⁺ of 328.09144, with the found value being 328.09097, demonstrating the precision of the technique. nih.gov This level of accuracy is essential for validating the structure of newly synthesized molecules.

The fragmentation pattern observed in the MS/MS spectrum can further elucidate the structure. For this compound, characteristic fragments would be expected from the cleavage of the amide bond, the loss of the acetyl group, and fragmentation of the propenamide moiety.

Table 1: Representative HRMS Data for an Analogous N-Phenylacetamide Derivative

Compound Formula Calculated [M+H]⁺ (m/z) Found [M+H]⁺ (m/z) Technique

Data sourced from a study on N-phenylacetamide derivatives containing 4-arylthiazole moieties. nih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry for Polymer Characterization

For the analysis of polymers derived from this compound, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique. tytlabs.co.jp It is particularly well-suited for determining the molecular weight distribution of synthetic polymers. researchgate.netsigmaaldrich.com MALDI-TOF is a soft ionization technique that minimizes fragmentation, allowing for the accurate measurement of large molecules. nih.gov

In a typical MALDI-TOF experiment, the polymer sample is co-crystallized with a matrix, an organic compound that strongly absorbs the laser energy. youtube.com Upon irradiation by a laser, the matrix vaporizes and transfers charge to the polymer molecules, which are then accelerated in a time-of-flight analyzer. The time it takes for an ion to reach the detector is proportional to its mass-to-charge ratio, allowing for the determination of the molecular weights of the individual polymer chains (n-mers). news-medical.net

Research Findings:

MALDI-TOF MS can provide detailed information on several key characteristics of poly(this compound):

Average Molecular Weights (Mn and Mw): The technique allows for the calculation of the number-average molecular weight (Mn) and the weight-average molecular weight (Mw). sigmaaldrich.com

Dispersity (Đ): The ratio of Mw/Mn gives the dispersity (Đ), a measure of the breadth of the molecular weight distribution. sigmaaldrich.com A value close to 1.0 indicates a very narrow distribution, often a goal in controlled polymerization techniques.

End-Group Analysis: The high resolution of MALDI-TOF can resolve individual oligomers, enabling the confirmation of the chemical identity of the polymer chain end-groups. nih.gov This is crucial for verifying the success of polymerization initiation and termination steps. The mass of an individual n-mer can be expressed by the formula: M_n-mer = n(M_RU) + M_EG1 + M_EG2 + M_ion, where M_RU is the mass of the repeat unit, M_EG1 and M_EG2 are the masses of the end groups, and M_ion is the mass of the cationizing agent (e.g., Na⁺ or K⁺). nih.gov

Table 2: Representative MALDI-TOF Data for a Thiol-Terminated Poly(L-lactide)

Parameter Value
Number-Average Molecular Weight (Mn) 2310
Weight-Average Molecular Weight (Mw) 2360

This data illustrates the type of information obtained from MALDI-TOF analysis of a synthetic polymer. nih.gov

X-ray Crystallography for Solid-State Structural Determination

Single Crystal X-ray Diffraction of this compound and Analogous Structures

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. carleton.edu This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state properties of a compound. carleton.edu

Research Findings:

A single crystal of the material is irradiated with a focused beam of X-rays, and the resulting diffraction pattern is collected. carleton.edu By analyzing the positions and intensities of the diffracted beams, the electron density map of the crystal can be constructed, leading to the elucidation of the molecular structure.

While a crystal structure for this compound has not been reported in the searched literature, analysis of analogous structures, such as N-phenyl-N-(pyridin-4-yl)acetamide, provides valuable insights into the likely solid-state conformation. researchgate.net In the crystal structure of this related acetamide, the amide unit is nearly planar. The planarity of the amide group is a common feature due to the delocalization of the nitrogen lone pair into the carbonyl group, resulting in a partial double bond character for the C-N bond.

Furthermore, intermolecular interactions, particularly hydrogen bonding, play a significant role in the crystal packing. In many N-substituted amides, N-H···O hydrogen bonds are observed, often leading to the formation of chains or dimeric structures in the crystal lattice. iucr.org For this compound, it is expected that the N-H group would act as a hydrogen bond donor, and the carbonyl oxygen of the acetyl or amide group would act as an acceptor.

Table 3: Representative Crystallographic Data for an Analogous N-Phenylacetamide Derivative

Parameter N-phenyl-N-(pyridin-4-yl)acetamide
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 9.097(7)
b (Å) 11.824(11)
c (Å) 10.128(10)
β (°) 106.64(2)
V (ų) 1043.8(16)

Data for N-phenyl-N-(pyridin-4-yl)acetamide, illustrating typical crystallographic parameters. researchgate.net

Advanced Spectroscopic Techniques for Investigating Molecular Conformation and Dynamics

Beyond basic structural elucidation, advanced spectroscopic techniques, often complemented by computational methods, are employed to study the conformational preferences and dynamic behavior of this compound.

Research Findings:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying molecules in solution. For amides, NMR is particularly useful for investigating the restricted rotation around the C-N amide bond. nanalysis.comazom.com Due to the partial double bond character of the C-N bond, the rotation is slow on the NMR timescale at room temperature, which can lead to the observation of distinct signals for different conformers (e.g., cis and trans isomers). mdpi.com Variable temperature NMR studies can be used to determine the energy barrier for this rotation. Two-dimensional NMR techniques, such as NOESY, can provide information about through-space proximity of protons, helping to establish the preferred conformation in solution.

Computational Chemistry and Theoretical Studies of N 3 Acetylphenyl Prop 2 Enamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to modern chemistry, offering a lens into the electronic world that governs molecular properties and interactions. For N-(3-Acetylphenyl)prop-2-enamide, these calculations can elucidate its intrinsic reactivity and electronic characteristics.

Density Functional Theory (DFT) for Ground State and Transition State Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size and complexity of this compound. DFT methods are employed to investigate the electronic structure of the molecule in its ground state and to map out the energetic landscape of its reactions by locating and characterizing transition states.

In a typical DFT study of this compound, the initial step would involve geometry optimization to find the lowest energy conformation of the molecule. Various functionals, such as B3LYP, M06-2X, or CAM-B3LYP, combined with a suitable basis set like 6-31G* or a larger one such as def2-TZVP, would be used to accurately model the system. nih.govresearchgate.net The choice of functional is critical; for instance, M06-2X is often favored for its performance in describing non-covalent interactions and thermochemistry, which are important for transition state analysis. nih.gov

Once the optimized ground state geometry is obtained, further calculations can reveal key electronic properties. These include the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov For this compound, the LUMO is expected to be localized on the α,β-unsaturated system of the acrylamide (B121943) group, making it susceptible to nucleophilic attack. nih.gov

Transition state analysis using DFT is pivotal for understanding reaction mechanisms. By locating the saddle point on the potential energy surface corresponding to a reaction's transition state, chemists can calculate the activation energy, providing a quantitative measure of the reaction rate. For reactions involving this compound, such as Michael additions, DFT can model the approach of a nucleophile and the subsequent bond formation, elucidating the detailed electronic rearrangements that occur. researchgate.netnih.gov

Table 1: Representative Functionals and Basis Sets in DFT Studies of Acrylamides

FunctionalBasis SetTypical Application
B3LYP6-31G**General geometry optimization and electronic properties. researchgate.net
M06-2X6-31+G(d,p)Accurate activation energies and non-covalent interactions. researchgate.netnih.gov
CAM-B3LYP6-31+G(d,p)Long-range corrected functional, good for charge-transfer excitations. researchgate.net
MP2def2-TZVPA wave function-based method (post-Hartree-Fock), often used for higher accuracy geometry optimization and as a benchmark for DFT. nih.gov

Prediction of Activation Parameters for Proposed Reaction Pathways

Beyond the activation energy (ΔE‡), computational methods can predict other crucial activation parameters, including the enthalpy (ΔH‡) and Gibbs free energy (ΔG‡) of activation. These parameters provide a more complete picture of a reaction's feasibility under specific temperature and pressure conditions. The Gibbs free energy of activation is particularly important as it directly relates to the reaction rate constant through the Eyring equation.

For a proposed reaction of this compound, such as its reaction with a biological nucleophile like a cysteine residue, DFT calculations can be used to compute the vibrational frequencies of the ground state and transition state structures. These frequencies are then used to calculate the zero-point vibrational energy (ZPVE) and the thermal corrections to the enthalpy and entropy.

The activation free energy (ΔG‡) for the reaction of acrylamides with thiolates has been shown to strongly correlate with experimental half-lives of glutathione (B108866) (GSH) adduct formation. nih.gov This suggests that similar computational approaches for this compound would yield valuable predictions about its reactivity towards biological macromolecules. The calculated activation parameters can help to rationalize and predict the outcomes of reactions, guiding further experimental work.

Molecular Modeling of Reaction Mechanisms and Intermediates

Molecular modeling encompasses a broader range of computational techniques than quantum mechanics alone, including methods like molecular mechanics. It is instrumental in visualizing and understanding the intricate details of reaction mechanisms and the transient species that are formed along the reaction coordinate.

Theoretical Elucidation of Nucleophilic Addition Mechanisms to Acrylamide Systems

The acrylamide moiety in this compound is a classic Michael acceptor. The α,β-unsaturated carbonyl system renders the β-carbon electrophilic and susceptible to attack by nucleophiles. Theoretical studies on acrylamide systems have extensively investigated the mechanism of this nucleophilic addition, which is central to their biological activity and potential toxicity. nih.gov

Computational modeling can elucidate the stepwise versus concerted nature of the reaction mechanism. For the reaction with a thiol, for instance, the mechanism could involve a direct one-step addition of the thiolate to the β-carbon, or a multi-step process involving the formation of a carbanion intermediate. nih.gov DFT calculations have been instrumental in showing that for many acrylamides, the reaction proceeds through a transition state where the C-S bond is being formed, leading to a tetrahedral intermediate. acs.org

The nature of the substituent on the nitrogen and at the α- and β-positions of the acrylamide can significantly influence the reactivity. acs.org In this compound, the electron-withdrawing acetyl group on the phenyl ring is expected to influence the electronic properties of the acrylamide system, potentially enhancing its electrophilicity. Computational models can quantify this effect by comparing the charge distribution and orbital energies of this compound with those of unsubstituted N-phenylacrylamide.

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure, or conformation, of a molecule is intimately linked to its reactivity. This compound possesses several rotatable bonds, leading to a complex potential energy surface (PES) with multiple local energy minima and rotational barriers. Conformational analysis aims to identify the most stable conformations and to understand the energetic cost of moving between them.

Molecular mechanics force fields can be used for an initial, rapid exploration of the conformational space. However, for more accurate energies and to properly treat the electronic effects of conjugation between the phenyl ring and the acrylamide moiety, quantum mechanical methods are preferred. A systematic scan of the PES can be performed by rotating key dihedral angles, such as the one between the phenyl ring and the amide plane, and the one around the C-C single bond of the propenamide group.

The results of a conformational analysis can reveal whether certain conformations are sterically hindered or stabilized by intramolecular interactions, such as hydrogen bonds. nih.gov For this compound, understanding the preferred orientation of the acetylphenyl group relative to the acrylamide is crucial, as this can affect the accessibility of the reactive β-carbon to an incoming nucleophile.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of a series of compounds with their measured reactivity. researchgate.net These models are built on the principle that the reactivity of a chemical is a function of its molecular structure and, by extension, its physicochemical properties.

For a series of substituted acrylamides, a QSRR model could be developed to predict their reaction rates with a common nucleophile. The first step in building a QSRR model is to generate a set of molecular descriptors for each compound. These descriptors can be derived from the chemical structure and can be constitutional, topological, geometrical, or electronic in nature. Quantum chemical calculations are a rich source of electronic descriptors, such as HOMO and LUMO energies, partial atomic charges, and dipole moments. nih.gov

Once a matrix of descriptors is assembled, statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms are used to build a mathematical model that relates a subset of these descriptors to the observed reactivity. mdpi.comnih.gov

Table 2: Examples of Molecular Descriptors Used in QSRR Models

Descriptor ClassExample DescriptorsRelevance to Reactivity
Electronic LUMO Energy, Partial Charge on β-carbonRelates to electrophilicity and susceptibility to nucleophilic attack. nih.govnih.gov
Steric Molecular Volume, Surface AreaDescribes the steric hindrance around the reactive site.
Topological Connectivity IndicesEncodes information about the branching and connectivity of the molecule.
Thermodynamic Enthalpy of FormationRelates to the overall stability of the molecule.

While a specific QSRR model for this compound is not available in the public literature, the methodology provides a powerful framework for future studies. By synthesizing and testing a series of related N-aryl-acrylamides with different substituents on the phenyl ring, a robust QSRR model could be developed. Such a model would not only allow for the prediction of the reactivity of new, untested compounds but also provide valuable insights into the molecular features that govern the reactivity of this class of molecules. mdpi.com

Computational Approaches to Hammett-Type Correlations and Substituent Effects

The Hammett equation is a fundamental tool in physical organic chemistry for quantifying the effect of substituents on the reactivity of aromatic compounds. wikipedia.orgutexas.edu It describes a linear free-energy relationship that connects reaction rates and equilibrium constants for reactions involving substituted benzene (B151609) derivatives. wikipedia.org The equation is given by:

log(k/k₀) = σρ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that is characteristic of the reaction type. wikipedia.org

The acetyl group in the meta position of this compound significantly influences its electronic properties and reactivity. The Hammett constant (σm) for a meta-acetyl group is +0.37. stenutz.eu The positive value indicates that the acetyl group is electron-withdrawing from the phenyl ring. This electron-withdrawing nature is primarily due to the inductive effect of the carbonyl group.

Computational methods, particularly density functional theory (DFT), are instrumental in calculating and understanding these substituent effects. By computing the electron distribution and molecular orbital energies, it is possible to rationalize the experimentally observed Hammett constants. For this compound, the presence of the electron-withdrawing acetyl group at the meta position deactivates the aromatic ring towards electrophilic attack and influences the reactivity of the prop-2-enamide moiety.

SubstituentHammett Constant (σm)
-NH₂ (Amino)-0.16
-OH (Hydroxyl)+0.12
-OCH₃ (Methoxy)+0.12
-CH₃ (Methyl)-0.07
-H (Hydrogen)0.00
-Cl (Chloro)+0.37
-COCH₃ (Acetyl) +0.37
-CN (Cyano)+0.56
-NO₂ (Nitro)+0.71

This table presents a selection of Hammett constants for various meta-substituents to provide context for the effect of the acetyl group.

The electron-withdrawing nature of the meta-acetyl group in this compound is expected to increase the electrophilicity of the double bond in the prop-2-enamide side chain, making it more susceptible to nucleophilic attack. This has direct implications for its polymerization behavior.

Predictive Models for N-Arylacrylamide Reactivity based on Computational Descriptors

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the chemical or biological activity of compounds based on their molecular structure. nih.gov These models are built by finding a statistically significant correlation between a set of molecular descriptors and the observed activity. Computational chemistry plays a vital role in generating a wide range of molecular descriptors that can be used to build robust QSAR models. figshare.com

For N-arylacrylamides, including this compound, predictive models of reactivity can be developed to understand and forecast their behavior in various chemical transformations, such as polymerization or reactions with biological macromolecules. nih.govorganic-chemistry.org The reactivity of these compounds is influenced by a combination of electronic, steric, and hydrophobic factors, all of which can be quantified using computational descriptors.

The development of a QSAR model for the reactivity of N-arylacrylamides would typically involve the following steps:

Data Set Compilation: A series of N-arylacrylamides with varying substituents on the phenyl ring is synthesized, and their reactivity in a specific reaction (e.g., rate of polymerization, Michael addition) is experimentally measured.

Descriptor Calculation: For each compound in the series, a wide range of computational descriptors is calculated using quantum chemical methods (like DFT) or other molecular modeling software.

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical equation that correlates the calculated descriptors with the measured reactivity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

Descriptor TypeExamples of DescriptorsRelevance to Reactivity
Electronic HOMO/LUMO energies, Mulliken charges, Dipole moment, Hammett constantsGovern the ability of the molecule to participate in electronic interactions, such as nucleophilic and electrophilic attacks.
Steric Molecular volume, Surface area, Sterimol parametersDescribe the size and shape of the molecule, which can influence the accessibility of the reactive site.
Topological Connectivity indices, Wiener indexQuantify the branching and connectivity of the molecular graph, which can be related to overall molecular properties.
Quantum Chemical Electron density at the reactive centers, Fukui functionsProvide detailed information about the local reactivity of specific atoms or functional groups within the molecule.

This table illustrates the types of computational descriptors that could be used to develop a QSAR model for predicting the reactivity of N-arylacrylamides like this compound.

For this compound, the acetyl group's electronic and steric properties would be captured by these descriptors, allowing for a quantitative prediction of its reactivity relative to other substituted N-arylacrylamides.

Polymerization Simulation and Modeling

Computational modeling and simulation are powerful tools for investigating the complex processes involved in polymerization. These methods can provide detailed insights into the kinetics, thermodynamics, and mechanisms of polymer formation at a molecular level.

Computational Studies on Polymerization Kinetics and Thermodynamics

The polymerization of this compound, like other acrylamides, can proceed through various mechanisms, such as free-radical polymerization. Computational studies can be employed to investigate the key elementary steps of these polymerization reactions, including initiation, propagation, and termination.

Thermodynamic Aspects: Density functional theory (DFT) calculations can be used to determine the thermodynamic parameters of the polymerization process, such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of polymerization. A negative ΔG indicates that the polymerization is a spontaneous process. For most vinyl monomers, polymerization is an exothermic process (negative ΔH) and is accompanied by a decrease in entropy (negative ΔS) due to the loss of translational and rotational degrees of freedom when monomers are converted into a polymer chain.

Molecular dynamics (MD) simulations can also be utilized to model the polymerization process over time. By simulating the interactions of multiple monomer molecules, initiators, and the growing polymer chains, MD simulations can provide a dynamic picture of the polymerization process and help in understanding the factors that control the polymer's molecular weight and architecture. nih.gov

ParameterDescriptionTypical Computational Approach
Enthalpy of Polymerization (ΔH_p) The heat released or absorbed during polymerization.DFT calculations of the energies of the monomer and polymer.
Entropy of Polymerization (ΔS_p) The change in randomness or disorder during polymerization.Statistical mechanics calculations based on vibrational frequencies from DFT.
Gibbs Free Energy of Polymerization (ΔG_p) The overall thermodynamic driving force for polymerization.Calculated from ΔH_p and ΔS_p (ΔG_p = ΔH_p - TΔS_p).
Activation Energy of Propagation (Ea_prop) The energy barrier for the addition of a monomer to the growing polymer chain.DFT calculations to locate the transition state of the propagation step.
Rate Constant of Propagation (k_p) A measure of the rate of the propagation step.Calculated from the activation energy using the Arrhenius equation.

This table summarizes key kinetic and thermodynamic parameters that are investigated in computational studies of polymerization and the typical methods used for their calculation.

Through these computational approaches, a comprehensive understanding of the polymerization behavior of this compound can be achieved, providing valuable guidance for the synthesis of polymers with desired properties.

Future Research Directions and Emerging Methodologies for N 3 Acetylphenyl Prop 2 Enamide

Development of Novel and Sustainable Synthetic Routes with Enhanced Atom Economy

The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. For N-(3-Acetylphenyl)prop-2-enamide, future research will likely focus on moving away from traditional multi-step syntheses, which often involve stoichiometric reagents and generate significant waste, toward more sustainable and atom-economical alternatives.

One promising avenue is the use of catalytic systems that minimize waste and energy consumption. For instance, palladium-catalyzed hydroaminocarbonylation of acetylene (B1199291) with appropriate amine substrates presents a modular and highly atom-efficient method for producing acrylamides. chemistryviews.org This approach, which combines an amine, acetylene, and carbon monoxide directly, could be adapted for the synthesis of this compound, offering a significant improvement over classical methods. chemistryviews.org

Furthermore, the principles of green chemistry are increasingly being applied to the synthesis of related compounds. Research into the surfactant-free synthesis of acrylamide-based nanogels in water highlights a move towards aqueous reaction media, which reduces reliance on volatile organic solvents. nih.govnih.gov Such water-based approaches, potentially using high-dilution radical polymerization, could lead to more sustainable manufacturing processes with higher yields and easier scalability. nih.govnih.gov Enzymatic synthesis is another area of interest, where enzymes like β-glucosidase are used in kinetically-controlled reactions to produce acrylamide (B121943) monomers from renewable resources, a strategy that could be explored for precursors to this compound. rsc.org

Table 1: Comparison of Synthetic Strategies for Acrylamides

Synthetic Strategy Key Advantages Potential for this compound Research Focus
Palladium-Catalyzed Hydroaminocarbonylation High atom economy, modular, good functional group tolerance. chemistryviews.org Direct synthesis from 3-aminoacetophenone, acetylene, and CO. Catalyst and ligand design, process optimization.
Aqueous Radical Polymerization Use of water as a solvent, reduced environmental impact, potential for high monomer conversion. nih.govnih.gov Synthesis of polymers derived from this compound in sustainable media. Surfactant-free systems, initiator development.

| Enzymatic Synthesis | Use of renewable resources, high selectivity, mild reaction conditions. rsc.org | "Green" synthesis of precursors or the final molecule. | Enzyme discovery and engineering, reaction optimization. |

Exploration of Underutilized Reaction Pathways and Advanced Derivatization Strategies

Beyond improving existing synthetic routes, future work will involve exploring novel chemical transformations and derivatization strategies to access new analogues of this compound with unique properties. The core structure of this compound, featuring a reactive acrylamide group and a functionalized aromatic ring, offers multiple sites for modification.

Advanced derivatization is a key strategy. While often used for analytical purposes, such as the addition of cysteine to the acrylamide double bond for mass spectrometry analysis, these reactions can be repurposed for synthetic applications. researchgate.net The Michael addition of various nucleophiles to the electron-deficient double bond can introduce a wide range of functional groups, creating a library of new compounds. Similarly, the acetyl group on the phenyl ring is a versatile handle for further chemical modification through reactions like aldol (B89426) condensations, reductions, or conversion to other functional groups.

A significant area for future exploration is the use of underutilized but powerful reactions. For example, the synthesis of pro-chiral acrylamide derivatives via bimolecular nucleophilic substitution (SN2) reactions demonstrates a pathway to creating stereochemically complex molecules. nih.gov Applying such stereoselective strategies to this compound or its precursors could yield chiral building blocks for various applications. nih.gov The development of methods like copper(0)-mediated reversible-deactivation radical polymerization (Cu(0)-RDRP) for acrylamides allows for the synthesis of well-defined polymers and block copolymers, a technique that could be applied to create novel materials from this compound. acs.org

Integration of Advanced In-Situ Spectroscopic Monitoring during Chemical Transformations

To optimize reaction conditions, improve yields, and ensure safety, a deep understanding of reaction kinetics and mechanisms is essential. The integration of advanced in-situ spectroscopic techniques allows for real-time monitoring of chemical transformations without the need for sampling.

For the synthesis of this compound, techniques like in-situ Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy could be invaluable. In-situ NMR has been successfully used to measure monomer conversion profiles during acrylamide polymerization, providing crucial data for developing accurate kinetic models. advancedsciencenews.com This approach could be directly applied to track the formation of this compound, monitoring the consumption of reactants and the appearance of the product in real time.

Similarly, time-resolved UV-Vis spectroscopy, a technique used to monitor the deprotection steps in automated fast-flow peptide synthesis (which involves amide bond formation), can provide insights into reaction efficiency and the formation of intermediates or byproducts. mit.edunih.gov By tracking changes in the electronic structure of the molecules as the reaction progresses, researchers can quickly identify optimal conditions and detect process deviations. This real-time data is critical for scaling up reactions from the lab to industrial production.

Table 2: In-Situ Monitoring Techniques for Amide Synthesis

Technique Information Gained Applicability to this compound
In-Situ NMR Real-time concentration of reactants and products, structural information, kinetic data. advancedsciencenews.com Monitor conversion rates and identify intermediates in the synthesis from 3-aminoacetophenone and acryloyl chloride.
UV-Vis Spectroscopy Analysis of iterative amide coupling cycles, detection of aggregation events. mit.edunih.gov Track reaction progress in flow chemistry setups and optimize conditions for continuous manufacturing.

| Raman Spectroscopy | Vibrational information, functional group analysis, reaction kinetics. | Complementary to NMR and IR for monitoring bond formation and changes in molecular structure. |

Application of Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization in Amide Chemistry

The complexity of chemical reactions, with their numerous variables (catalyst, solvent, temperature, concentration), makes traditional one-variable-at-a-time optimization a laborious process. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to navigate this vast parameter space, predict reaction outcomes, and accelerate the discovery of optimal synthetic conditions. digitellinc.commdpi.com

For amide chemistry, ML models can be trained on datasets of previously run reactions to predict the success rate of new amide couplings. digitellinc.compku.edu.cn These models use molecular descriptors calculated from the structures of the amine and carboxylic acid (or acyl chloride) to forecast yield or conversion rates. pku.edu.cn An ML model could be developed specifically for the synthesis of this compound and its derivatives, enabling chemists to computationally screen different starting materials and conditions before entering the lab.

Multiscale Computational Modeling for Complex Reaction Systems and Polymer Architectures

Computational chemistry provides a molecular-level understanding of reaction mechanisms, transition states, and the properties of resulting materials. unibo.it For this compound, multiscale computational modeling can offer profound insights, from the quantum mechanics of a single reaction step to the macroscopic properties of a polymer derived from it.

At the quantum level, Density Functional Theory (DFT) calculations can be used to rationalize spectroscopic data and investigate reaction pathways, as has been done for acrylamide itself. unibo.it Such studies can elucidate the mechanism of formation for this compound, identify the most likely transition states, and predict the influence of substituents on reactivity. This knowledge is crucial for designing more efficient catalysts and reaction conditions. nih.gov

For larger systems, molecular simulation techniques can predict the microstructure and properties of polymers. mdpi.com If this compound is used as a monomer, simulations can model its polymerization, including complex processes like frontal polymerization, where heat conduction and reaction kinetics are tightly coupled. mdpi.com These models can predict the final polymer architecture and its physical and chemical behaviors, guiding the design of new materials for specific applications. mdpi.comanii.org.uy By combining different modeling techniques, researchers can create a comprehensive, multiscale picture of the entire system, from individual molecules to the final material.

Q & A

Q. What are the optimized synthetic routes for N-(3-Acetylphenyl)prop-2-enamide, and how do reaction parameters influence yield?

The compound can be synthesized via a multi-step process. A critical step involves acetylation of 3-aminoacetophenone with acetic anhydride in the presence of a base (e.g., pyridine) to form N-(3-acetylphenyl)acetamide. Subsequent reaction with dimethylformamide dimethyl acetal (DMF-DMA) generates the enamide intermediate. Key parameters include temperature control (80–100°C for acetylation) and solvent selection (e.g., toluene for azeotropic removal of water). Catalytic bases like triethylamine may improve reaction efficiency. Yield optimization requires rigorous purification via column chromatography or recrystallization .

Q. Which analytical techniques are most reliable for characterizing this compound?

High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are essential. HR-MS confirms molecular weight (e.g., [M+H]+ at m/z 218.1052), while 1H NMR identifies key signals: δ 8.30 (s, 1H, NH), 7.85–7.45 (m, aromatic H), and 6.45–6.25 (d, J = 15 Hz, enamide CH=CH). Liquid chromatography (LC) coupled with UV/Vis detection (λ~280 nm) assesses purity (>95%). Cross-validation with IR spectroscopy verifies carbonyl (C=O) and amide (N-H) stretches .

Q. How should researchers handle stability and storage challenges for this compound?

this compound is sensitive to moisture and light. Store under inert gas (argon) at –20°C in amber vials. Periodic stability testing via LC-MS is recommended to detect hydrolysis or oxidation byproducts. Use desiccants (e.g., silica gel) in storage containers. For handling, employ gloveboxes under nitrogen atmosphere to prevent degradation .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR or MS data often arise from impurities or tautomeric forms. Employ 2D NMR techniques (COSY, HSQC, HMBC) to confirm connectivity, particularly for the enamide moiety. For ambiguous peaks, compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations). Cross-reference with analogs like Moupinamide (isolated from B. diffusa) to validate assignments .

Q. How can structural analogs be designed to enhance antimicrobial or anti-inflammatory activity?

Structure-activity relationship (SAR) studies suggest substituting the acetyl group with electron-withdrawing groups (e.g., nitro, trifluoromethyl) improves bioactivity. For example, analogs like (2E)-3-[3-(trifluoromethyl)phenyl]-N-[4-(trifluoromethyl)phenyl]prop-2-enamide exhibit potent antistaphylococcal activity (MICs 0.15–5.57 µM). Rational design should prioritize substituents at the phenyl ring and acrylamide chain, guided by molecular docking against target enzymes (e.g., bacterial FabI) .

Q. What methodological challenges arise when isolating this compound from natural sources?

Extraction from plants like Boerhavia diffusa requires optimized solvent systems (e.g., aqueous ethanol for polar metabolites). Challenges include co-elution with phenolic compounds during LC separation. Use orthogonal techniques: solid-phase extraction (SPE) with C18 cartridges followed by preparative HPLC (C8 column, 70% MeCN in H2O). Confirm identity via comparison with synthetic standards and HR-MS/MS fragmentation patterns .

Q. Which computational approaches predict the reactivity of this compound in biological systems?

Density functional theory (DFT) calculates electrophilicity indices to predict Michael acceptor reactivity at the α,β-unsaturated amide site. Molecular dynamics (MD) simulations model interactions with proteins (e.g., kinase binding pockets). ADMET prediction tools (e.g., SwissADME) assess metabolic stability and toxicity risks. Validate predictions with in vitro assays (e.g., cytochrome P450 inhibition studies) .

Q. How are in vitro and in vivo models employed to evaluate pharmacological potential?

In vitro: Test antimicrobial activity via broth microdilution (CLSI guidelines) against Gram-positive bacteria (e.g., S. aureus). For anti-inflammatory studies, use LPS-induced RAW264.7 macrophages to measure TNF-α suppression. In vivo: Murine models of bacterial sepsis (e.g., tail vein injection) assess efficacy. Pharmacokinetic studies (IV/PO administration) determine bioavailability, supported by LC-MS/MS plasma analysis. Dose optimization requires toxicity profiling (e.g., acute oral toxicity in rats per OECD 423) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.